2-[(o-Nitrophenyl)azo]acetoacetanilide
Description
Properties
IUPAC Name |
2-[(2-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4/c1-11(21)15(16(22)17-12-7-3-2-4-8-12)19-18-13-9-5-6-10-14(13)20(23)24/h2-10,15H,1H3,(H,17,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUWHABSNJYYDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884033 | |
| Record name | Butanamide, 2-[2-(2-nitrophenyl)diazenyl]-3-oxo-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4106-67-6 | |
| Record name | Pigment Yellow 5 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4106-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanamide, 2-(2-(2-nitrophenyl)diazenyl)-3-oxo-N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004106676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanamide, 2-[2-(2-nitrophenyl)diazenyl]-3-oxo-N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanamide, 2-[2-(2-nitrophenyl)diazenyl]-3-oxo-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(o-nitrophenyl)azo]acetoacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.713 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Classical Synthetic Route: Diazotization and Coupling
The most common and well-documented method to prepare 2-[(o-Nitrophenyl)azo]acetoacetanilide involves two main steps:
Step 1: Diazotization of o-Nitroaniline
- o-Nitroaniline is dissolved in an acidic medium, typically hydrochloric acid (HCl).
- Sodium nitrite (NaNO2) is added at low temperatures (0–5°C) to generate the diazonium salt of o-nitroaniline.
- Temperature control is critical to maintain the stability of the diazonium salt and prevent side reactions.
Step 2: Coupling with Acetoacetanilide
- The freshly prepared diazonium salt solution is added to a solution of acetoacetanilide under alkaline conditions, usually sodium hydroxide (NaOH) at pH 8–9.
- The coupling reaction proceeds to form the azo linkage, yielding this compound.
- The product is typically isolated by filtration and purified by recrystallization from ethanol or mixed solvents such as DMF/water.
| Parameter | Typical Condition |
|---|---|
| Diazotization Temp. | 0–5°C |
| Acid Medium | HCl (concentration varies) |
| Sodium Nitrite Amount | Stoichiometric to o-nitroaniline |
| Coupling pH | 8–9 (alkaline) |
| Coupling Temp. | 0–10°C |
| Molar Ratio (Acetoacetanilide:Diazonium) | Slight excess of acetoacetanilide (1.2:1) |
This method is well-established in both laboratory and industrial settings due to its efficiency and reproducibility.
Industrial Scale Production
Industrial synthesis follows the same fundamental diazotization and coupling steps but involves:
- Large-scale reactors with precise temperature control and stirring.
- Continuous flow processes to maintain consistent reaction conditions and improve yield.
- Use of automated dosing systems for reagents to optimize stoichiometry.
- Purification by filtration and recrystallization or washing to meet product purity standards.
A patent describing related acetoacetanilide derivatives preparation highlights continuous processes where reactants such as aniline derivatives and diketene are fed simultaneously into reactors under controlled temperature and agitation, ensuring high yield and product quality. Although this patent focuses on acetoacetanilide derivatives, the principles apply to the preparation of this compound, especially in the coupling step involving acetoacetanilide.
Alternative Synthetic Considerations
- The use of different bases or solvents can modulate the coupling efficiency.
- Temperature and pH control are crucial to avoid hydrolysis or decomposition of diazonium salts.
- Purification techniques such as recrystallization from ethanol or mixed solvents enhance product purity.
- Analytical methods such as HPLC, NMR, and FT-IR are employed to confirm product identity and purity.
Analytical and Research Data Supporting Preparation
Spectroscopic Characterization
- UV-Vis Spectroscopy: Confirms azo group formation with characteristic absorption maxima around 400–500 nm.
- FT-IR Spectroscopy: Shows stretching vibrations at ~1650 cm⁻¹ (C=O of acetoacetanilide) and ~1520 cm⁻¹ (N=N azo group).
- NMR Spectroscopy: ¹H NMR signals include methyl protons (~δ 2.3 ppm) and aromatic protons (~δ 7.5–8.3 ppm), consistent with the structure.
- Mass Spectrometry: High-resolution MS confirms molecular ion peaks corresponding to C16H14N4O4.
Purity and Yield
- Yields typically exceed 90% under optimized conditions.
- Purity is confirmed by chromatographic and spectroscopic methods.
- Recrystallization improves purity to >99% in research-grade materials.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Diazotization | o-Nitroaniline + NaNO2 + HCl, 0–5°C | Formation of diazonium salt |
| Coupling | Diazonium salt + Acetoacetanilide + NaOH, pH 8–9, 0–10°C | Formation of azo compound |
| Isolation | Filtration, washing, recrystallization | Purification and isolation of product |
| Characterization | UV-Vis, FT-IR, NMR, MS | Confirmation of structure and purity |
Research Findings and Notes
- The diazotization-coupling method remains the gold standard for preparing this compound due to its simplicity and high yield.
- Industrial processes adapt this method with continuous flow and automated controls to scale production.
- The compound’s preparation is sensitive to temperature and pH, requiring careful monitoring.
- Analytical techniques validate the successful synthesis and purity of the compound.
- The compound’s azo and nitro groups confer unique chemical reactivity, enabling further functionalization and applications in dyes and pigments.
Chemical Reactions Analysis
Types of Reactions
2-[(o-Nitrophenyl)azo]acetoacetanilide undergoes various chemical reactions, including:
Reduction: The nitro group (-NO2) can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The azo group (N=N) can be oxidized to form azoxy compounds under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Nitrating mixture (HNO3 and H2SO4), chlorinating agents (Cl2 or SOCl2).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products Formed
Reduction: 2-[(o-Aminophenyl)azo]acetoacetanilide.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Azoxy derivatives.
Scientific Research Applications
Scientific Research Applications
2-[(o-Nitrophenyl)azo]acetoacetanilide is a versatile compound with applications in chemistry, biology, medicine, and industry.
- Chemistry It serves as a dye intermediate and in the synthesis of other azo compounds.
- Biology It is used in staining techniques for microscopy and as a marker in biological assays.
- Medicine It has been explored for potential use in drug delivery systems and as a therapeutic agent.
- Industry It is widely used in the production of dyes, pigments, and colorants for textiles, plastics, and inks.
Preparation Methods
The synthesis of this compound typically involves the diazotization of o-nitroaniline followed by a coupling reaction with acetoacetanilide.
- Diazotization o-Nitroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
- Coupling Reaction The diazonium salt is reacted with acetoacetanilide in an alkaline medium, usually sodium hydroxide (NaOH), to form the azo compound.
Industrial production methods follow similar synthetic routes but are conducted on a larger scale, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are employed to maintain consistent quality and efficiency.
This compound has potential therapeutic applications and has garnered attention in biological research.
- Antimicrobial Properties Azo compounds, including this one, exhibit antimicrobial activity by disrupting bacterial cell membranes and inhibiting nucleic acid synthesis. Derivatives of azo compounds can inhibit the growth of various bacterial strains, suggesting their potential use as antimicrobial agents.
- Antitumor Activity The compound has been investigated for its antitumor properties. Azo compounds can interact with cellular DNA, leading to strand breaks and apoptosis in cancer cells. In vitro studies have shown that this compound can induce cytotoxic effects in human cancer cell lines, potentially through the generation of reactive oxygen species (ROS) that damage cellular components.
- Anti-inflammatory Effects This compound possesses anti-inflammatory properties and may inhibit key inflammatory mediators such as cytokines and prostaglandins, reducing inflammation in various models of inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-[(o-Nitrophenyl)azo]acetoacetanilide involves its interaction with molecular targets through its azo and nitro groups. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. The nitro group can also participate in redox reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Structural and Functional Comparison
The table below summarizes key differences between 2-[(o-Nitrophenyl)azo]acetoacetanilide and structurally related compounds:
Key Observations:
Structural Complexity: The azo group (-N=N-) in this compound and Acid Yellow 44 distinguishes them from simpler derivatives like acetoacetanilide and acetanilide. The o-nitro group in Pigment Yellow 5 enhances lightfastness compared to non-nitrated analogs . Acid Yellow 44 contains sulfonic acid groups (-SO₃H), improving water solubility for textile dyeing, whereas Pigment Yellow 5 lacks such groups, making it suitable for pigment applications .
Applications :
- Pigment Yellow 5 : Used as a colorant in plastics, inks, and coatings due to its insolubility and stability .
- Acetoacetanilide : Serves as a precursor for synthesizing azo pigments and pharmaceuticals (e.g., cardiotonic agents) .
- Acetanilide : Primarily a dye intermediate, historically used in analgesic production but restricted due to toxicity .
- Acid Yellow 44 : Water-soluble dye for protein fibers (wool/silk) .
Physical and Chemical Properties
Notes:
- The azo group in Pigment Yellow 5 contributes to its thermal stability, whereas acetanilide’s simpler structure limits its robustness under harsh conditions .
- Acetoacetanilide’s lower molecular weight (177.20 g/mol) facilitates its role as a synthetic intermediate compared to Pigment Yellow 5 (338.31 g/mol) .
Research Findings:
Biological Activity
Introduction
2-[(o-Nitrophenyl)azo]acetoacetanilide, also known by its CAS number 4106-67-6, is an azo compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Antimicrobial Properties
Research indicates that azo compounds, including this compound, exhibit significant antimicrobial activity. The mechanism often involves the disruption of bacterial cell membranes and inhibition of nucleic acid synthesis. A study demonstrated that derivatives of azo compounds can inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents in pharmaceutical applications.
Antitumor Activity
The compound has also been investigated for its antitumor properties. Azo compounds are known to interact with cellular DNA, leading to strand breaks and apoptosis in cancer cells. In vitro studies have shown that this compound can induce cytotoxic effects in human cancer cell lines, potentially through the generation of reactive oxygen species (ROS) that damage cellular components .
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor activities, this compound has been reported to possess anti-inflammatory properties. It may inhibit key inflammatory mediators such as cytokines and prostaglandins, thus reducing inflammation in various models of inflammatory diseases .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several azo compounds, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) range from 50 to 200 µg/mL for effective strains, highlighting its potential as a broad-spectrum antimicrobial agent.
Study 2: Antitumor Activity in Cell Lines
In a laboratory setting, the compound was tested on human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability with IC50 values around 30 µM after 48 hours of treatment. This suggests that the compound effectively induces cytotoxicity in cancer cells through mechanisms involving ROS generation .
Study 3: Anti-inflammatory Response
A model of acute inflammation was used to assess the anti-inflammatory effects of this compound. Administration of the compound significantly reduced edema formation in a carrageenan-induced paw edema model in rats, with a reduction percentage comparable to standard anti-inflammatory drugs like ibuprofen .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| This compound | Antimicrobial, Antitumor | 50 - 200 | 30 |
| Azo Compound A | Antimicrobial | 100 - 250 | N/A |
| Azo Compound B | Antitumor | N/A | 25 |
The table above summarizes key biological activities and comparative efficacy data for this compound against other similar azo compounds.
Q & A
Q. What are the primary research applications of 2-[(o-Nitrophenyl)azo]acetoacetanilide?
This compound is primarily utilized as a pigment intermediate (C.I. 11660, Pigment Yellow 5) in materials science, particularly for studying azo dye synthesis, photostability, and colorimetric properties. Its strong absorbance in the visible spectrum (λmax ~400–500 nm) makes it a model compound for analyzing structure-property relationships in organic pigments. Methodologically, researchers often employ UV-Vis spectroscopy and X-ray diffraction (XRD) to characterize its optical and crystalline properties .
Q. What are the standard synthetic routes for this compound?
Synthesis typically involves azo coupling reactions :
- Step 1 : Diazotization of o-nitroaniline in acidic medium (e.g., HCl/NaNO₂ at 0–5°C).
- Step 2 : Coupling with acetoacetanilide under alkaline conditions (pH 8–9) to form the azo linkage.
- Purification : Recrystallization from ethanol or DMF/water mixtures. Key parameters include temperature control (<10°C during diazotization) and stoichiometric excess of acetoacetanilide (1.2:1 molar ratio) to minimize side products .
Q. How is this compound characterized analytically?
Standard characterization includes:
- HPLC : Reverse-phase C18 column, mobile phase = methanol/water (70:30), detection at 450 nm.
- NMR : ¹H NMR (DMSO-d6) shows peaks at δ 2.3 (s, CH₃), δ 7.5–8.3 (aromatic protons).
- FT-IR : Stretching vibrations at 1650 cm⁻¹ (C=O), 1520 cm⁻¹ (N=N). Cross-validation with high-resolution mass spectrometry (HRMS) is recommended to confirm molecular ion peaks .
Advanced Research Questions
Q. How can researchers optimize HPLC conditions for quantifying trace degradation products?
Advanced HPLC methods for degradation studies require:
- Column : Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm).
- Mobile phase : Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).
- Detection : Diode-array detector (DAD) scanning 200–600 nm. Internal standards (e.g., deuterated azo dyes) improve quantification accuracy. For example, AOZ-d4 or AMOZ-d5 (from ) can be spiked into samples to correct for matrix effects .
Q. What are the degradation pathways under UV irradiation or oxidative conditions?
Degradation mechanisms involve:
- Photolysis : Cleavage of the azo bond (-N=N-) generates nitrobenzene and acetoacetanilide derivatives.
- Oxidation : Hydroxyl radicals (•OH) attack the o-nitro group, forming quinone intermediates. Methodologies:
- Use LC-QTOF-MS to identify degradation products (e.g., m/z 225.08 for nitrobenzene fragments).
- Monitor reaction kinetics via pseudo-first-order models under controlled light intensity (e.g., 300 W xenon lamp) .
Q. How can computational modeling predict electronic properties?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict:
Q. What strategies resolve contradictory spectral data across studies?
Contradictions in NMR/IR data often arise from:
- Solvent effects : DMSO vs. CDCl₃ shifts proton signals.
- Polymorphism : Different crystalline forms alter XRD patterns. Solutions:
- Perform variable-temperature NMR to assess conformational dynamics.
- Use synchrotron XRD for high-resolution crystal structure analysis .
Safety and Handling
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
